molecular formula C13H16O3 B1270319 3-Formyl-2,4,6-trimethylbenzyl acetate CAS No. 137380-48-4

3-Formyl-2,4,6-trimethylbenzyl acetate

Cat. No. B1270319
CAS RN: 137380-48-4
M. Wt: 220.26 g/mol
InChI Key: AVAXHSXXDPQPIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often involves cyclization reactions and electrophilic displacement. For instance, some derivatives are synthesized by cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, with their structures verified through various analytical methods such as IR, (1)H NMR, and (13)C NMR (Jin et al., 2006). Electrophilic displacement of the formyl and acetyl group in related compounds, like 2,4,6-trimethoxybenzaldehyde, has also been observed, indicating a similar synthetic pathway could be applicable (Strating, Thijs, & Zwanenburg, 2010).

Molecular Structure Analysis

The molecular structure of compounds closely related to 3-formyl-2,4,6-trimethylbenzyl acetate has been elucidated through X-ray crystallography, providing insights into their crystal systems and lattice parameters. For example, the synthesis and X-ray crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene offer insights into the molecular packing and intermolecular interactions within the crystal structure (Arockia Samy & Alexander, 2012).

Chemical Reactions and Properties

Reactions involving derivatives similar to 3-formyl-2,4,6-trimethylbenzyl acetate often result in the formation of products with significant bioactivity or unique structural features. For instance, the reaction of 2,4,6-trimethoxybenzyl compounds leads to the formation of isomeric trienes, demonstrating their reactivity and potential for synthesis of bioactive compounds (DeCosta, Howell, Pincock, & Rifai, 2000).

Physical Properties Analysis

The physical properties of compounds related to 3-formyl-2,4,6-trimethylbenzyl acetate, such as melting points and solubility, are crucial for their application in synthesis. For example, the preparation of 2,3,6-trimethylbenzyl alcohol by the Cannizzaro reaction of 2,3,6-trimethylbenzaldehyde, with a melting point of 83–85 °C, highlights the importance of understanding these properties for practical applications (Kawai, Yamazaki, & Yuhashi, 1974).

Scientific Research Applications

Peptide Synthesis

3-Formyl-2,4,6-trimethylbenzyl acetate has been explored for its potential in peptide synthesis. Stewart (1966) conducted model experiments with 2,4,6-trimethylbenzyl esters of N-acylamino acids and discovered that this ester group can be cleaved by hydrogen bromide in acetic acid under specific conditions. This reaction does not affect benzyl esters but removes benzyloxycarbonyl amino-protecting groups, making 2,4,6-trimethylbenzyl esters suitable for synthesizing various benzyloxycarbonyl peptide 2,4,6-trimethylbenzyl esters up to the hexapeptide level (Stewart, 1966).

Chemical Reactivity and Synthesis

The reactivity of 3-Formyl-2,4,6-trimethylbenzyl acetate in different chemical environments has been studied. For example, Stewart (1966) also found that this compound is selectively cleaved by cold trifluoroacetic acid without affecting other amino-protecting groups, illustrating its potential value in peptide syntheses where alkaline conditions might be detrimental (Stewart, 1966).

Organic Chemistry Applications

In organic chemistry, the properties of 3-Formyl-2,4,6-trimethylbenzyl acetate have been leveraged for various applications. For instance, Suzuki et al. (1971) investigated the products obtained by nitration of dichloro and dibromotetramethylbenzenes with fuming nitric acid, yielding various polysubstituted benzylic compounds (Suzuki, Nakamura, & Takeshima, 1971).

Electrophilic Displacement Studies

Studies have also been conducted on the electrophilic displacement of the formyl and acetyl group in related compounds, which can provide insights into the behavior of 3-Formyl-2,4,6-trimethylbenzyl acetate under similar conditions (Strating, Thijs, & Zwanenburg, 2010).

Safety and Hazards

The safety data sheet indicates that 3-Formyl-2,4,6-trimethylbenzyl acetate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3-formyl-2,4,6-trimethylphenyl)methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-8-5-9(2)13(7-16-11(4)15)10(3)12(8)6-14/h5-6H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAXHSXXDPQPIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1COC(=O)C)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352496
Record name 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

137380-48-4
Record name 3-FORMYL-2,4,6-TRIMETHYLBENZYL ACETATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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